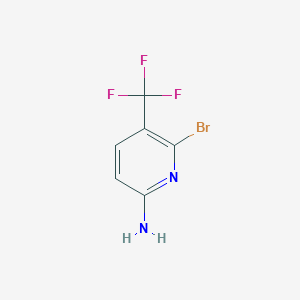

6-bromo-5-(trifluoromethyl)pyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Bromo-5-(trifluoromethyl)pyridin-2-amine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromine atom at the 6th position, a trifluoromethyl group at the 5th position, and an amine group at the 2nd position on the pyridine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the bromination of 2-amino-5-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of 6-bromo-5-(trifluoromethyl)pyridin-2-amine may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions

6-Bromo-5-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.

Coupling Reactions: It can participate in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions to form carbon-carbon and carbon-nitrogen bonds, respectively.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling; palladium catalysts and amines for Buchwald-Hartwig coupling.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridines.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of dehalogenated pyridines.

Coupling Reactions: Formation of biaryl or aryl-amine derivatives.

Applications De Recherche Scientifique

6-Bromo-5-(trifluoromethyl)pyridin-2-amine has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 6-bromo-5-(trifluoromethyl)pyridin-2-amine is largely dependent on its interaction with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function . The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Bromo-2-(trifluoromethyl)pyridine

- 2-Amino-3-bromo-5-fluoropyridine

- 5-Bromo-3-(trifluoromethyl)pyridin-2-ol

Uniqueness

6-Bromo-5-(trifluoromethyl)pyridin-2-amine is unique due to the specific positioning of its functional groups, which imparts distinct electronic and steric properties. The combination of the trifluoromethyl group and the bromine atom enhances its reactivity and potential biological activity compared to other similar compounds .

Activité Biologique

6-Bromo-5-(trifluoromethyl)pyridin-2-amine is an organic compound belonging to the class of halogenated pyridines, notable for its unique structural features, including a bromine atom and a trifluoromethyl group. These characteristics enhance its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C6H4BrF3N

- Molecular Weight : 228.01 g/mol

The trifluoromethyl group is known for its electron-withdrawing properties, which significantly influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The lipophilic nature conferred by the trifluoromethyl group allows the compound to penetrate cell membranes effectively. Inside the cell, it may interact with enzymes and receptors, potentially inhibiting their activity or altering their functions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to selectively inhibit the growth of Chlamydia trachomatis, a common sexually transmitted pathogen. In studies, derivatives of this compound demonstrated selective toxicity towards C. trachomatis without affecting host cell viability, highlighting its potential as a starting point for developing new antichlamydial drugs .

Anticancer Properties

In addition to its antimicrobial effects, this compound has also been evaluated for anticancer activity. Certain studies have indicated that it can inhibit the growth of specific cancer cell lines, suggesting that its structural features may contribute to anticancer mechanisms. The presence of the trifluoromethyl group appears crucial for enhancing biological activity in these contexts.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is essential for optimizing the efficacy of this compound. Modifications to the pyridine ring and substituents have been systematically studied to identify key features that enhance biological activity:

| Modification | Effect on Activity |

|---|---|

| Trifluoromethyl Group | Essential for antimicrobial activity against C. trachomatis |

| Bromine Substitution | Influences reactivity but may reduce selectivity |

| Electron-withdrawing Groups | Generally enhance potency against bacterial targets |

Studies have shown that removing or altering these substituents can lead to a significant loss in biological activity, emphasizing their importance in drug design .

Case Studies

- Chlamydia Inhibition : A study demonstrated that compounds derived from this compound effectively reduced chlamydial inclusion numbers in infected cells. The compounds were found to be non-mutagenic and displayed promising stability in biological fluids, making them candidates for further development as selective antibiotics .

- Anticancer Activity : Another investigation into the anticancer potential revealed that certain analogs could inhibit the proliferation of cancer cell lines with minimal toxicity towards normal cells. This selectivity is critical for developing effective cancer therapies.

Propriétés

IUPAC Name |

6-bromo-5-(trifluoromethyl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2/c7-5-3(6(8,9)10)1-2-4(11)12-5/h1-2H,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPPUWGOVPVSOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(F)(F)F)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.